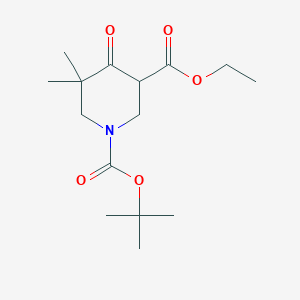
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate” is an organic compound . The IUPAC name of this structure is "1-tert-butyl 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains tert-butyl, ethyl, and dimethyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 271.31 . It’s a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
1-tert-Butyl 3-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate serves as a precursor in the synthesis of complex piperidine derivatives, which are key to developing new pharmaceuticals and materials. The compound is utilized in stereoselective synthesis, where specific reactions lead to the formation of cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This process highlights the compound's role in creating stereochemically homogeneous structures, essential for the development of drugs with targeted effects (Moskalenko & Boev, 2014).
Structural and Thermal Analysis
Research involving this compound extends to its derivatives, which are synthesized and then analyzed for their structural and thermal properties. One study focused on the synthesis, characterization, and analysis (including X-ray crystallography and DFT) of derivatives that demonstrate intramolecular hydrogen bonding. These analyses provide insights into the stability and reactivity of these compounds, which can inform their use in further chemical syntheses and potential applications in drug design and material science (Çolak et al., 2021).
Molecular Structure and Reactivity
The compound and its derivatives have been the subject of studies focusing on molecular structure and reactivity. For example, research on the synthesis and molecular structure of related compounds explores the cyclic amino acid esters obtained from this compound. Such studies not only deepen the understanding of the compound's reactivity and potential transformations but also explore its applications in creating new molecules with desired biological activities (Moriguchi et al., 2014).
Applications in Organic Synthesis
The versatility of this compound in organic synthesis is showcased through its role in the preparation of intermediates for asymmetric syntheses. Studies highlight its use in generating chiral building blocks, demonstrating the compound's significance in the synthesis of enantiomerically pure substances. This application is crucial for the pharmaceutical industry, where the stereochemistry of drugs can significantly affect their efficacy and safety (Ellman, Owens, & Tang, 2002).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-dimethyl-4-oxopiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-7-20-12(18)10-8-16(9-15(5,6)11(10)17)13(19)21-14(2,3)4/h10H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNRPKOUZYYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
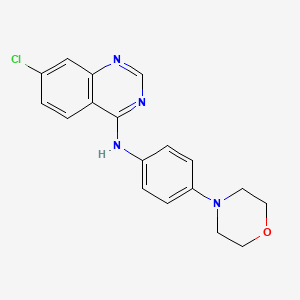
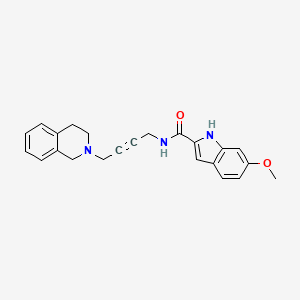
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(7-ethoxybenzofuran-2-yl)methanone](/img/structure/B2992040.png)
![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

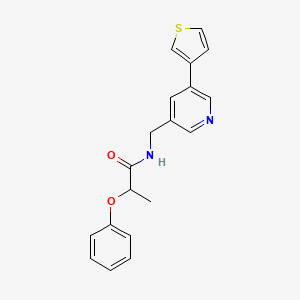
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2992049.png)
![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)

![7-(4-benzylpiperazin-1-yl)-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2992057.png)
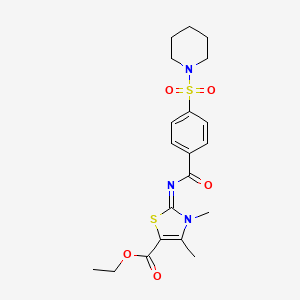
![methyl 4-(4,6-dioxo-5-phenyl-2-(o-tolyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2992059.png)
